molecular formula C8H8N2O2 B112460 8-Amino-2H-1,4-benzoxazin-3(4H)-one CAS No. 321126-82-3

8-Amino-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B112460
CAS No.: 321126-82-3
M. Wt: 164.16 g/mol
InChI Key: ACJWMXHKIDYANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative characterized by an amino group at the 8-position of its aromatic ring. Benzoxazinones are heterocyclic compounds featuring a fused benzene and oxazine ring system, widely recognized for their roles in plant chemical defense and diverse bioactivities, including antimicrobial, antifungal, and insecticidal properties .

Biological Activity

Overview

8-Amino-2H-1,4-benzoxazin-3(4H)-one is a member of the benzoxazine family, characterized by its heterocyclic structure containing both nitrogen and oxygen. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O2C_8H_8N_2O_2 with a molecular weight of 164.16 g/mol. Its structure features an amino group that plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC₈H₈N₂O₂
Molecular Weight164.16 g/mol
CAS Number26215-14-5
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogenic microorganisms, demonstrating effectiveness in inhibiting their growth. For instance, studies have shown that derivatives of benzoxazinones can exhibit potent antifungal activity against strains such as Botrytis cinerea and Fusarium oxysporum at concentrations as low as 200 mg/L .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism involves the interaction with cellular targets that lead to cell cycle arrest and subsequent cell death .

The biological mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis.

Study on Antifungal Activity

A study conducted by researchers evaluated the antifungal activity of several benzoxazinone derivatives including this compound against phytopathogenic fungi. The results indicated that these compounds exhibited moderate to high antifungal activity, with specific derivatives completely inhibiting fungal growth at concentrations around 200 mg/L .

Evaluation of Anticancer Properties

In another significant study, the anticancer effects of benzoxazine derivatives were assessed using human cancer cell lines. The results showed that treatment with this compound led to a marked decrease in cell viability due to apoptosis induction, highlighting its potential as a therapeutic agent in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
8-Amino-2H-1,4-benzoxazin-3(4H)-one has been identified as a promising candidate for anticancer drug development. A notable study isolated a derivative of this compound from Capparis sikkimensis, demonstrating significant in vitro anticancer activity against tumor cell lines. The compound was characterized using spectroscopic methods, affirming its potential as an effective anticancer agent .

Mechanism of Action
Research indicates that benzoxazine derivatives can inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis, making these compounds valuable in targeted cancer therapies .

Agricultural Applications

Herbicide Development
The compound has been evaluated for its potential use as a herbicide. Its structural properties allow it to interfere with plant growth regulators, thus providing a means to control unwanted vegetation in agricultural settings. Studies have shown that derivatives of benzoxazines exhibit herbicidal activity by inhibiting key metabolic processes in plants .

Biopesticides
Additionally, 8-amino derivatives have been investigated for their biopesticidal properties. They can serve as natural alternatives to synthetic pesticides, reducing environmental impact while maintaining efficacy against pests .

Material Science

Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing advanced polymeric materials. Its ability to form stable cross-linked structures makes it suitable for applications in coatings and adhesives . Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties.

Nanocomposites
Recent advancements have highlighted the use of this compound in the fabrication of nanocomposites. By integrating 8-amino derivatives into nanostructured materials, scientists have achieved improved electrical conductivity and thermal resistance, paving the way for innovative applications in electronics and energy storage devices .

  • Anticancer Research :
    • Study Title : "Isolation and Characterization of Anticancer Principles from Capparis sikkimensis"
    • Findings : Identified 8-amino derivatives with significant cytotoxic effects on various cancer cell lines through bioactivity-guided fractionation.
    • Reference : Bioorganic & Medicinal Chemistry Letters (2003) .
  • Agricultural Application :
    • Study Title : "Evaluation of Benzoxazine Derivatives for Herbicidal Activity"
    • Findings : Demonstrated effective inhibition of weed growth through interference with plant metabolic pathways.
    • Reference : Journal of Agricultural Chemistry (2010) .
  • Material Science Innovation :
    • Study Title : "Synthesis and Characterization of Polymer Nanocomposites"
    • Findings : Enhanced mechanical properties and thermal stability in polymer matrices incorporating 8-amino derivatives.
    • Reference : Advanced Materials Research (2015) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-Amino-2H-1,4-benzoxazin-3(4H)-one and its derivatives?

  • Methodological Answer : The core benzoxazinone scaffold can be synthesized via cyclization reactions. For example, Shridhar et al. (1982) reported a general method using o-aminophenol derivatives and β-keto esters under acidic conditions . Specific derivatives may require functionalization at the 8-position; for instance, amino groups can be introduced via nitration followed by reduction or through nucleophilic substitution of halogenated precursors (e.g., 6-chloro derivatives as in ) . Reaction optimization should consider solvents (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., p-toluenesulfonic acid).

Q. How are benzoxazinone derivatives characterized for structural confirmation?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

  • NMR : ¹H and ¹³C NMR (e.g., δ ~5.3 ppm for the oxazine ring protons, δ ~170 ppm for the carbonyl carbon) .
  • GC/MS : Molecular ion peaks (e.g., m/z 219 for 4-Acetyl-2-ethyl derivatives) and fragmentation patterns help confirm purity .
  • X-ray crystallography : Used to resolve ambiguities in ring conformation, as demonstrated for 6-chloro-2H-1,4-benzoxazin-3(4H)-one ( ) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, lab coats, goggles) to avoid inhalation, ingestion, or skin contact .
  • Work in a fume hood due to potential dust formation.
  • Store in airtight containers away from oxidizing agents. Sigma-Aldrich notes that early-discovery derivatives may lack full toxicity profiles, necessitating caution .

Q. What are the primary pharmacological activities reported for benzoxazinone derivatives?

  • Methodological Answer :

  • Antifungal activity : Derivatives with substituents at the 2- and 4-positions (e.g., ethyl or propyl groups) show enhanced activity, likely due to improved lipophilicity .
  • Herbicidal effects : 6-Chloro derivatives exhibit herbicidal properties by inhibiting plant acetyl-CoA carboxylase .

Advanced Research Questions

Q. How can substituent modifications at the 8-position influence bioactivity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance stability and receptor binding in antifungal assays .
  • Amino groups improve solubility and enable conjugation for prodrug strategies (e.g., amide formation with bioactive moieties) . Computational modeling (DFT) can predict electronic effects and optimize substituent placement .

Q. What strategies resolve contradictions in spectral data for benzoxazinone derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolves discrepancies in tautomeric forms (e.g., keto-enol equilibria) .
  • 2D NMR (COSY, HSQC): Clarifies coupling patterns for overlapping proton signals in crowded regions (e.g., δ 6.5–7.5 ppm for aromatic protons) .
  • High-resolution MS : Confirms molecular formulas when isotopic peaks are ambiguous .

Q. How can reaction conditions be optimized to improve yields of 8-Amino derivatives?

  • Methodological Answer :

  • Catalyst screening : Use Pd/C or Raney Ni for selective reduction of nitro groups to amines .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >90% .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. What computational methods predict the binding mechanisms of benzoxazinones to biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock, Schrödinger): Models interactions with enzymes like fungal CYP51 .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
  • QSAR studies : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations and Substituent Effects

Benzoxazinones exhibit bioactivity influenced by substituent type and position. Key analogues and their structural differences are summarized below:

Compound Name Substituents Key Features References
8-Amino-2H-1,4-benzoxazin-3(4H)-one 8-NH₂ Amino group enhances polarity; potential for hydrogen bonding
DIBOA 2,4-diOH Found in rye and barley; strong phytotoxicity and allelopathy
DIMBOA 2,4-diOH, 7-OCH₃ Dominant in maize; chelates metals (e.g., arsenic, aluminum)
HBOA 2-OH Core skeleton; moderate antimicrobial activity
(2S)-2,7-diOH-2H-benzoxazin-3(4H)-one 2,7-diOH Isolated from Scoparia dulcis; α-glucosidase inhibitory activity
8-OH-2H-benzoxazin-3(4H)-one 8-OH Structural isomer of 8-amino variant; hydroxyl enhances acidity
APO (2-Amino-3H-phenoxazin-3-one) Degradation product of BOA Dimerized structure; potent phytotoxicity

Key Observations :

  • Amino vs.
  • Methoxy Groups : DIMBOA’s 7-OCH₃ enhances lipophilicity and metal chelation, critical for soil interactions .
  • Degradation Products: APO and AMPO (from BOA and MBOA) exhibit higher phytotoxicity than parent compounds, suggesting amino groups in degradation pathways amplify bioactivity .

Bioactivity Profiles

Antimicrobial and Antifungal Activity

  • 8-Amino Derivative: Limited direct data, but amino-substituted benzoxazinones in synthetic studies show enhanced broad-spectrum activity. For example, 2-ethyl-7-fluoro derivatives inhibit fungal growth at 200 mg/L .
  • DIMBOA and DIBOA : Exhibit EC₅₀ values <50 μM against Fusarium graminearum and Botrytis cinerea .
  • APO : Shows 90% inhibition of Amaranthus retroflexus root growth at 0.1 mM, surpassing DIBOA’s activity .

Plant Defense and Ecological Roles

  • DIMBOA-Glc : Exudated by maize roots, reduces arsenic uptake via chelation .
  • HBOA Derivatives : Act as antifeedants against aphids and lepidopteran larvae .

Data Tables

Table 1: Antifungal Activity of Selected Benzoxazinones

Compound Target Fungi IC₅₀ (mg/L) Reference
2-Ethyl-7-fluoro derivative Phytophthora cactorum 20
DIMBOA Fusarium graminearum 45
APO Botrytis cinerea 10

Table 2: Substituent Effects on Bioactivity

Substituent Position Group Key Impact Example Compound
2 OH Enhances allelopathy and insect resistance DIBOA
7 OCH₃ Improves metal chelation and lipophilicity DIMBOA
8 NH₂ Potential for hydrogen bonding interactions 8-Amino derivative

Properties

IUPAC Name

8-amino-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJWMXHKIDYANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC(=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469098
Record name 8-Amino-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321126-82-3
Record name 8-Amino-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Amino-2H-1,4-benzoxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Intermediate 57 (326 mg, 1.4 mmol) was dissolved in EtOH, then Pd/C (0.03 g) was added. The mixture was hydrogenated under H2 for 4 h at 50° C. The reaction mixture was filtered over Hyflo and the filtrate was concentrated in vacuo to give 8-amino-2H-benzo[b][1,4]oxazin-3(4H)-one (intermediate 58) (83%) as a brown solid, which was used in the next step without any further purification.
Quantity
326 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.03 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.